molecular formula C8H10O3S B13595127 Methyl (3S)-3-hydroxy-3-(2-thienyl)propanoate CAS No. 238093-29-3

Methyl (3S)-3-hydroxy-3-(2-thienyl)propanoate

Cat. No.: B13595127
CAS No.: 238093-29-3
M. Wt: 186.23 g/mol
InChI Key: XBODDYRBEWWVIW-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (3S)-3-hydroxy-3-(2-thienyl)propanoate is an organic compound characterized by a thienyl group attached to a hydroxypropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3S)-3-hydroxy-3-(2-thienyl)propanoate typically involves the esterification of (3S)-3-hydroxy-3-(2-thienyl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-3-hydroxy-3-(2-thienyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether under reflux.

    Substitution: Electrophiles such as bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Methyl (3S)-3-oxo-3-(2-thienyl)propanoate.

    Reduction: Methyl (3S)-3-hydroxy-3-(2-thienyl)propanol.

    Substitution: Brominated derivatives of the thienyl group.

Scientific Research Applications

Methyl (3S)-3-hydroxy-3-(2-thienyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Methyl (3S)-3-hydroxy-3-(2-thienyl)propanoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the thienyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl (3S)-3-hydroxy-3-(2-furyl)propanoate: Similar structure but with a furan ring instead of a thienyl ring.

    Methyl (3S)-3-hydroxy-3-(2-pyridyl)propanoate: Similar structure but with a pyridine ring instead of a thienyl ring.

Uniqueness

Methyl (3S)-3-hydroxy-3-(2-thienyl)propanoate is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

CAS No.

238093-29-3

Molecular Formula

C8H10O3S

Molecular Weight

186.23 g/mol

IUPAC Name

methyl (3S)-3-hydroxy-3-thiophen-2-ylpropanoate

InChI

InChI=1S/C8H10O3S/c1-11-8(10)5-6(9)7-3-2-4-12-7/h2-4,6,9H,5H2,1H3/t6-/m0/s1

InChI Key

XBODDYRBEWWVIW-LURJTMIESA-N

Isomeric SMILES

COC(=O)C[C@@H](C1=CC=CS1)O

Canonical SMILES

COC(=O)CC(C1=CC=CS1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.